N-(3-acetylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Overview
Description
N-(3-acetylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H13N3O4S2 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-acetylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide is 387.03474825 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antitumor Activity
N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, synthesized using a 2-(4-aminophenyl)benzothiazole structure, were evaluated for antitumor activity against various human tumor cell lines. Among these derivatives, certain compounds demonstrated considerable anticancer activity, highlighting the potential of benzothiazole derivatives in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant and Anti-inflammatory Properties
A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and exhibited notable antioxidant and anti-inflammatory activities. These findings suggest the therapeutic potential of these compounds in managing oxidative stress and inflammation-related conditions (Koppireddi et al., 2013).
Photovoltaic and Ligand-Protein Interaction Studies
Benzothiazolinone acetamide analogs were investigated for their photovoltaic efficiency and ligand-protein interactions, revealing their potential as photosensitizers in dye-sensitized solar cells (DSSCs) and their ability to bind with Cyclooxygenase 1 (COX1) enzyme. These studies offer insights into the diverse applications of benzothiazole derivatives beyond pharmacology, including renewable energy technologies (Mary et al., 2020).
Analgesic Activity
Some acetamide derivatives were synthesized and evaluated for their analgesic properties. The study demonstrated significant analgesic effects without negatively impacting motor coordination, indicating the potential of these compounds in pain management (Kaplancıklı et al., 2012).
Antifungal Activity and In Silico Analysis
The synthesis of acetamides from benzo[d]thiazol-2-amine and their subsequent evaluation for antifungal activity showcased their effectiveness against various fungal strains. In silico analysis further supported their potential as antifungal agents, with certain compounds showing significant activity against Candida albicans (Bepary et al., 2021).
Docking Study on Cyclo-oxygenase-2 Enzyme
A docking study of benzothiazole derivatives on the cyclooxygenase-2 (COX-2) enzyme, combined with in vivo analgesic activity evaluation, indicated their potential as nonsteroidal anti-inflammatory drugs (NSAIDs). The study identified compounds with high anti-inflammatory and analgesic effects, suggesting new avenues for NSAID development (Kumar et al., 2020).
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S2/c1-10(21)11-3-2-4-12(7-11)18-16(22)9-25-17-19-14-6-5-13(20(23)24)8-15(14)26-17/h2-8H,9H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTQBRLYCMWECL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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